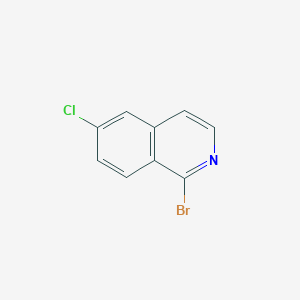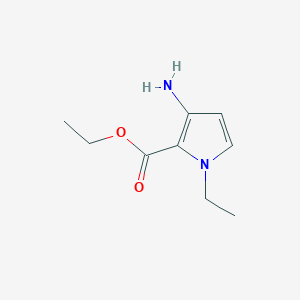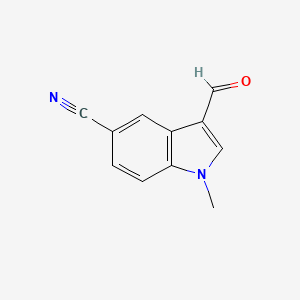
1-Bromo-6-chloroisoquinoline
Vue d'ensemble
Description
1-Bromo-6-chloroisoquinoline is a chemical compound with the molecular formula C₉H₅BrClN . It has an average mass of 242.500 Da and a monoisotopic mass of 240.929382 Da .
Synthesis Analysis
The synthesis of 1-Bromo-6-chloroisoquinoline from Isoquinoline can be achieved through various synthetic routes . The common strategy to design a synthesis is to work backward, a process called retrosynthetic analysis . This involves identifying precursors that could react in one step to make the target compound, then identifying the next precursor that could react to give the first precursor, and repeating the process until reaching the starting material .Molecular Structure Analysis
The molecular structure of 1-Bromo-6-chloroisoquinoline consists of a bromine atom and a chlorine atom attached to an isoquinoline ring . The exact positions of these atoms on the ring can be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
1-Bromo-6-chloroisoquinoline has a molecular weight of 242.50 g/mol . Additional physical and chemical properties such as melting point, boiling point, and solubility can be determined through experimental methods.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Nature of Reactions with Amide Ions : Studies on 4-haloisoquinolines, closely related to 1-bromo-6-chloroisoquinoline, show that these compounds react preferentially with thiolate ions in high yields. The research also explores the role of amide ions in these reactions, providing insights into the mechanisms and products of such interactions (Zoltewicz & Oestreich, 1991).
Knorr Synthesis of Quinoline Derivatives : Another study delves into the synthesis of quinoline derivatives starting from halo-substituted isoquinolines. This includes investigating the Knorr reaction and its implications for creating compounds like 6-bromo-2-chloro-4-methylquinoline, a compound structurally similar to 1-bromo-6-chloroisoquinoline (Wlodarczyk et al., 2011).
Efficient Synthesis of Quinoline Derivatives : Research demonstrates efficient synthesis methods for quinoline derivatives, including those with bromo and chloro substitutions, which are relevant to understanding the synthesis possibilities of 1-bromo-6-chloroisoquinoline (Şahin et al., 2008).
Crystal Structure and Molecular Interactions
- Crystal Structure Analysis : The crystal structure and molecular interactions of similar bromo and chloro substituted quinoline derivatives have been studied, providing insights into their crystal packing and intermolecular interactions. This research is pertinent to understanding the structural aspects of 1-bromo-6-chloroisoquinoline (Ouerghi et al., 2021).
Miscellaneous Applications
Synthesis of Drug Intermediates : Research into the synthesis of various drug intermediates involves compounds structurally related to 1-bromo-6-chloroisoquinoline. This includes developing efficient processes for key intermediates used in drug discovery (Nishimura & Saitoh, 2016).
Halogen/Halogen Displacement Studies : Investigations into halogen/halogen displacement in various heterocycles, including those related to 1-bromo-6-chloroisoquinoline, contribute to a deeper understanding of the reactivity and substitution patterns in these compounds (Schlosser & Cottet, 2002).
Safety and Hazards
1-Bromo-6-chloroisoquinoline may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
Propriétés
IUPAC Name |
1-bromo-6-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEZCGBCINZVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Br)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745412 | |
| Record name | 1-Bromo-6-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-6-chloroisoquinoline | |
CAS RN |
1196146-81-2 | |
| Record name | 1-Bromo-6-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1443785.png)
![ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B1443787.png)


![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate](/img/structure/B1443793.png)



![N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine](/img/structure/B1443798.png)


![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)